2-Ethylbutyl carbonochloridate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Chemical Intermediate

-Ethylbutyl carbonochloridate is primarily used as a chemical intermediate in the synthesis of various products for scientific research. Due to its reactive nature, it acts as a coupling agent to introduce an ethylbutyl group (C4H9) onto other molecules. This functional group modification is crucial in the development of new:

Pharmaceuticals

2-Ethylbutyl carbonochloridate can be used to create prodrugs, which are inactive compounds that convert to active drugs within the body. By attaching an ethylbutyl group to a drug molecule, scientists can alter its properties, such as improving its solubility or targeting it to specific tissues [].

Pesticides

In a similar fashion, 2-Ethylbutyl carbonochloridate can be used to synthesize new pesticides with improved selectivity or environmental profiles [].

Organic Synthesis

Researchers also utilize 2-Ethylbutyl carbonochloridate in various organic synthesis reactions for the creation of complex molecules with specific functionalities. Its ability to introduce the ethylbutyl group allows for the exploration of new materials and compounds with potential applications in various scientific fields [].

Current Research Trends

While specific details on ongoing research are not publicly available due to patent restrictions, scientific publications suggest continued interest in utilizing 2-Ethylbutyl carbonochloridate for the development of novel:

Bioactive molecules

The introduction of the ethylbutyl group can influence the biological activity of a molecule. Researchers might be exploring its use in creating new drugs with enhanced potency or targeting specific diseases [].

Functional materials

The unique properties of the ethylbutyl group might be valuable in the design of new materials with specific functions, such as improved conductivity or self-assembly properties, for applications in electronics or nanotechnology [].

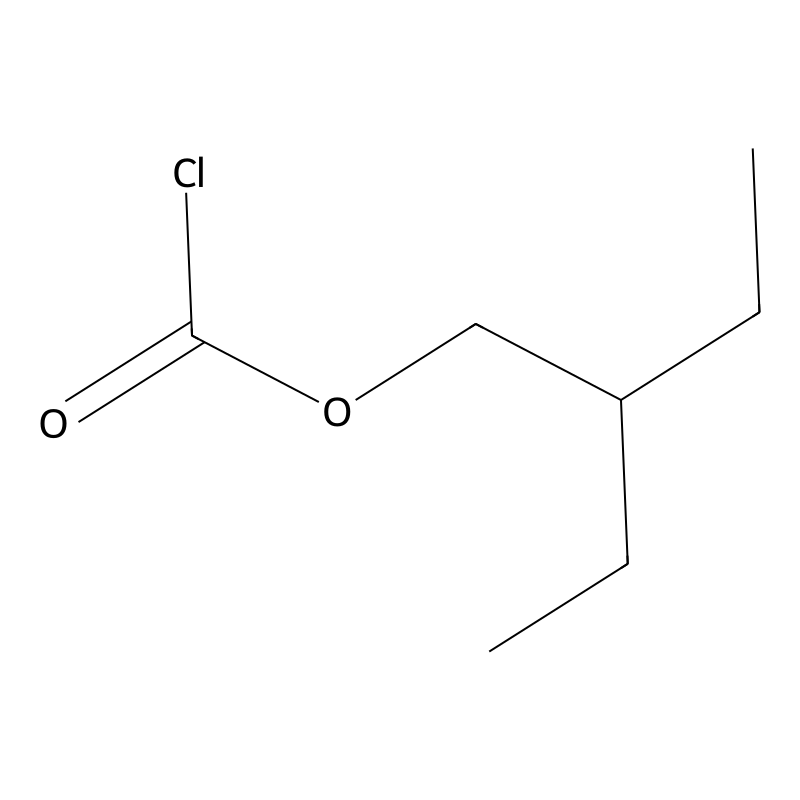

2-Ethylbutyl carbonochloridate, also known as 2-ethylbutyl chloroformate, is an organic compound with the molecular formula C₇H₁₃ClO₂ and a molecular weight of approximately 164.63 g/mol. This compound is characterized by its structure, which includes a chloroformate group attached to a 2-ethylbutyl moiety. It appears as a colorless to pale yellow liquid with a pungent odor and is known for its high reactivity and toxicity. It is classified as a hazardous material, posing risks such as acute toxicity upon ingestion, inhalation, or skin contact .

- Nucleophilic Substitution: The chloroformate group can react with nucleophiles (e.g., alcohols or amines) to form esters or carbamates.

- Hydrolysis: In the presence of water, it hydrolyzes to produce 2-ethylbutanol and hydrochloric acid, releasing carbon dioxide.

- Formation of Carbonic Anhydrides: It can also react with carboxylic acids to form carbonic anhydrides, which are important intermediates in organic synthesis .

2-Ethylbutyl carbonochloridate can be synthesized through the reaction of 2-ethylbutanol with phosgene or by reacting 2-ethylbutanol with thionyl chloride followed by treatment with sodium carbonate. The general reaction scheme involves:

- Formation of Chloroformate: Reacting 2-ethylbutanol with phosgene.

- Purification: The product can be purified through distillation under reduced pressure to obtain pure 2-ethylbutyl carbonochloridate .

This compound finds applications primarily in organic synthesis as a reagent for:

- Synthesis of Esters: It is used for the preparation of various esters from alcohols.

- Carbamate Formation: It serves as a precursor for carbamate derivatives which are significant in pharmaceuticals and agrochemicals.

- Protecting Group: In organic synthesis, it acts as a protecting group for alcohols during multi-step reactions .

Interaction studies involving 2-ethylbutyl carbonochloridate focus on its reactivity with various nucleophiles and its behavior in different solvents. It is known to react vigorously with water and alcohols, leading to the release of hydrochloric acid and other byproducts. The compound's interactions can lead to hazardous conditions if not managed properly, especially in industrial settings where large quantities are handled .

Several compounds exhibit structural or functional similarities to 2-ethylbutyl carbonochloridate. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl chloroformate | C₄H₅ClO₂ | A simpler chloroformate used widely in organic synthesis; less bulky than 2-ethylbutyl. |

| Butyl chloroformate | C₅H₉ClO₂ | Similar reactivity pattern; used for similar applications but with different sterics. |

| Propyl chloroformate | C₃H₇ClO₂ | Less toxic than 2-ethylbutyl carbonochloridate; used in ester synthesis. |

Uniqueness

The uniqueness of 2-ethylbutyl carbonochloridate lies in its specific structural characteristics that provide distinct steric effects compared to smaller chloroformates such as ethyl or propyl chloroformates. This results in varying reactivity profiles and selectivity in organic reactions, making it particularly useful in specialized synthetic pathways .

The synthesis of chloroformate esters dates to the early 20th century, with phosgene ($$ \text{COCl}_2 $$) being a cornerstone reagent. Traditional methods involved reacting alcohols with phosgene under controlled conditions, as described in patents like US3966786A, which optimized continuous production through atomization and temperature regulation. For 2-ethylbutyl carbonochloridate, early synthesis likely followed analogous pathways, though detailed historical records are sparse.

A pivotal advancement emerged in the 1990s with palladium-catalyzed gas-phase reactions, bypassing phosgene by utilizing $$ \text{Cl}_2 $$, CO, and alkyl nitrites. This method improved selectivity and reduced hazardous byproducts, though its scalability remains limited.

Significance in Synthetic Organic Chemistry

2-Ethylbutyl carbonochloridate’s significance lies in its versatility across synthetic domains:

Carbamate Formation

The chloroformate group reacts with amines to form carbamates, a key step in peptide synthesis. For example, Fmoc-based solid-phase peptide synthesis employs chloroformates to activate resins or introduce protecting groups. While ethyl chloroformate is more commonly cited, 2-ethylbutyl analogs offer enhanced stability and solubility in nonpolar solvents.

Anhydride Synthesis

Reaction with carboxylic acids yields mixed anhydrides, intermediates in polymerization or esterification. This reactivity is exploited in synthesizing polyesters or modifying surface-active agents.

Prodrug and Pesticide Development

- Prodrugs: Ethylbutyl groups improve drug lipophilicity, enhancing bioavailability. For example, coupling with hydrophilic active pharmaceutical ingredients (APIs) creates prodrugs that hydrolyze in vivo.

- Agrochemicals: The ethylbutyl moiety modifies pesticide physicochemical properties, enhancing target selectivity or environmental degradation profiles.

| Application | Mechanism | Example Use Case |

|---|---|---|

| Carbamate formation | $$ \text{R-NH}_2 + \text{ClCOOR'} \rightarrow \text{R-NHCOOR'} + \text{HCl} $$ | Peptide synthesis, polymer crosslinking |

| Anhydride synthesis | $$ \text{RCOOH} + \text{ClCOOR'} \rightarrow \text{RCO-O-COOR'} + \text{HCl} $$ | Polyester production, esterification |

| Prodrug design | Ethylbutyl group enhances API solubility | Anticancer or antiviral prodrugs |

Current Research Landscape and Applications

Recent studies focus on optimizing synthesis efficiency and exploring novel applications:

Catalytic and Green Synthesis

- Phosgene Alternatives: Palladium-catalyzed gas-phase reactions avoid phosgene, though scalability challenges persist.

- Process Intensification: Continuous-flow systems, as described in CN113402389A, improve safety by minimizing phosgene exposure.

Advanced Material Design

- Self-Assembled Materials: Ethylbutyl chloroformate derivatives enable tailored amphiphilic structures for drug delivery or nanotechnology.

- Polymer Chemistry: Mixed anhydrides from 2-ethylbutyl carbonochloridate are used in synthesizing degradable polymers.

Analytical Characterization

Modern techniques such as NMR, HPLC, and MS are employed to confirm structure and purity. For instance, PubChem and Sigma-Aldrich provide spectral data for quality control.

Scope and Objectives of Present Academic Investigation

This investigation aims to:

Optimize Synthesis Protocols:

- Evaluate phosgene vs. catalytic methods for cost-effectiveness and yield.

- Assess solvent systems (e.g., dichloromethane vs. toluene) on reaction efficiency.

Explore Novel Applications:

- Develop prodrugs targeting specific metabolic pathways.

- Engineer bioactive polymers with tunable degradation rates.

Advance Analytical Methodologies:

Molecular Formula (C7H13ClO2) and Elemental Composition

2-Ethylbutyl carbonochloridate is an organic compound with the molecular formula C7H13ClO2 and a molecular weight of 164.63 grams per mole [1] [2] [4]. The compound belongs to the chloroformate class of chemicals, characterized by the presence of a carbonochloridate functional group attached to a 2-ethylbutyl moiety [1] [7].

The elemental composition of 2-ethylbutyl carbonochloridate demonstrates a specific distribution of atoms within its molecular structure [22]. The compound contains seven carbon atoms, thirteen hydrogen atoms, one chlorine atom, and two oxygen atoms [1] [3] [5]. This atomic arrangement results in a well-defined mass distribution among the constituent elements.

Table 1: Elemental Composition of 2-Ethylbutyl Carbonochloridate

| Element | Atom Count | Atomic Mass (g/mol) | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | 7 | 12.011 | 84.077 | 51.07 |

| Hydrogen | 13 | 1.008 | 13.104 | 7.96 |

| Chlorine | 1 | 35.453 | 35.453 | 21.53 |

| Oxygen | 2 | 15.999 | 31.998 | 19.44 |

| Total | 23 | - | 164.63 | 100.00 |

The elemental analysis reveals that carbon constitutes the largest mass fraction at 51.07%, followed by chlorine at 21.53%, oxygen at 19.44%, and hydrogen at 7.96% [22]. This composition is consistent with the compound's classification as an organic chloroformate ester.

Structural Features and Molecular Architecture

The molecular architecture of 2-ethylbutyl carbonochloridate consists of a chloroformate functional group bonded to a branched alkyl chain [17] [20]. The chloroformate moiety contains a carbonyl carbon bonded to both a chlorine atom and an oxygen atom, which in turn connects to the organic substituent [17]. This structural arrangement classifies the compound as a carbonochloridic acid ester [1] [7].

The 2-ethylbutyl portion of the molecule represents a six-carbon branched alkyl chain with a specific substitution pattern [1] [11]. The ethyl group is positioned at the second carbon of the butyl chain, creating a secondary alcohol derivative when considering the parent structure [16]. This branching pattern influences the compound's physical properties and chemical reactivity.

The three-dimensional conformational structure of 2-ethylbutyl carbonochloridate allows for rotational freedom around several single bonds within the alkyl chain [1]. The carbonyl group maintains a planar geometry due to its double-bond character, while the chlorine atom occupies a position that makes it readily available for nucleophilic substitution reactions [20].

IUPAC Nomenclature and Systematic Classification

According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as 2-ethylbutyl carbonochloridate [2] [4] [6]. This name reflects the structural components of the molecule, with "2-ethylbutyl" describing the alkyl substituent and "carbonochloridate" indicating the functional group [1] [21].

The systematic classification places this compound within several chemical categories. It belongs to the broader class of organic chlorine compounds due to the presence of a carbon-chlorine bond [1]. More specifically, it is classified as a chloroformate ester, which represents a subset of carboxylic acid derivatives [20]. The compound can also be categorized as a carbonochloridic acid ester, emphasizing its relationship to carbonic acid derivatives [1] [7].

Alternative systematic names found in chemical literature include "carbonochloridic acid, 2-ethylbutyl ester" and "chlorocarbonic acid-(1-ethyl-butyl ester)" [1] [7] [19]. These variations reflect different approaches to systematic nomenclature while maintaining chemical accuracy.

Chemical Registry and Identification Systems

CAS Registry Information (58906-64-2)

The Chemical Abstracts Service has assigned the unique registry number 58906-64-2 to 2-ethylbutyl carbonochloridate [1] [2] [3]. This CAS Registry Number serves as the primary identifier for the compound in chemical databases and regulatory documentation worldwide [1] [7]. The CAS number was first assigned and the compound entry was created in chemical databases in 2011, with regular updates to maintain current information [1].

2-Ethylbutyl carbonochloridate exists as a colorless to pale yellow liquid under standard conditions [2] [3]. The compound exhibits characteristic properties typical of chloroformate esters, displaying a pungent odor similar to other members of this chemical family . With a molecular weight of 164.63 g/mol and molecular formula C₇H₁₃ClO₂ [2] [4] [5], the compound demonstrates moderate volatility with a boiling point of 67°C at 13 Torr (reduced pressure) [5].

The compound's physical characteristics are influenced by its branched alkyl structure, which contains a 2-ethylbutyl group attached to the carbonochloridate moiety [4] [6]. The presence of the electronegative chlorine atom and the ester linkage contributes to the compound's polarity and intermolecular interactions. Commercial preparations typically exhibit 95-98% purity [7] [3], and the material requires storage under inert atmosphere at 2-8°C to maintain stability [7] [3].

Table 1. Physicochemical Properties of 2-Ethylbutyl Carbonochloridate

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃ClO₂ |

| Molecular Weight (g/mol) | 164.63 |

| CAS Number | 58906-64-2 |

| Physical State | Liquid |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point (°C) | 67 (at 13 Torr) |

| Density (g/cm³) | 1.033±0.06 (predicted) |

| Purity (%) | 95-98 |

| Storage Temperature (°C) | 2-8 (under inert atmosphere) |

The predicted density of approximately 1.033 g/cm³ indicates that the compound is slightly denser than water, which is consistent with the presence of the chlorine atom and the organic framework [5]. The compound's European Community number 807-901-5 and UN number 3277 classify it as a hazardous material requiring appropriate handling precautions [4] [8].

Solubility Behavior in Various Solvent Systems

The solubility behavior of 2-ethylbutyl carbonochloridate reflects its intermediate polarity and the presence of both hydrophobic alkyl groups and polar functional groups. The compound demonstrates limited water solubility, which is characteristic of chloroformate esters due to their hydrophobic alkyl components and susceptibility to hydrolysis [5].

In organic solvent systems, 2-ethylbutyl carbonochloridate shows moderate solubility in polar aprotic solvents. The compound is documented as being slightly soluble in acetonitrile, chloroform, and ethyl acetate [5]. This solubility pattern is consistent with other chloroformate compounds, which generally exhibit good compatibility with common organic solvents used in synthetic chemistry [9].

Comparative studies with related chloroformates indicate that branched alkyl chloroformates like 2-ethylbutyl carbonochloridate typically show reduced solubility in non-polar solvents compared to their linear counterparts due to steric effects . The presence of the 2-ethylbutyl group, with its branched structure, influences the compound's solvation characteristics and intermolecular interactions.

The hydrolytic instability of chloroformates significantly affects their behavior in protic solvents. In the presence of water or alcohols, 2-ethylbutyl carbonochloridate undergoes rapid decomposition, producing the corresponding alcohol, hydrochloric acid, and carbon dioxide [9]. This reactivity necessitates the use of anhydrous conditions and aprotic solvents for synthetic applications.

Thermal Stability and Calorimetric Analysis

The thermal stability of 2-ethylbutyl carbonochloridate is characteristic of chloroformate compounds, which are generally thermally labile due to the weakness of the carbon-chlorine bond in the acyl chloride functional group. Research on related chloroformate thermal decomposition indicates that these compounds undergo unimolecular elimination reactions at elevated temperatures [12] [13].

Studies on ethyl chloroformate thermal decomposition demonstrate that the initiation step proceeds through molecular elimination to produce the corresponding alkene and chloroformic acid [12]. For 2-ethylbutyl carbonochloridate, similar thermal pathways would be expected, with the formation of 2-ethylbutene isomers and chloroformic acid as primary decomposition products.

The thermal decomposition mechanism typically involves a 1,3-hydride shift leading to the formation of alkyl chlorides as secondary products . Temperature-dependent studies suggest that decomposition becomes significant above 100°C, making temperature control crucial during synthetic applications and storage.

Calorimetric analysis of related chloroformate compounds reveals exothermic decomposition with the release of significant thermal energy. The enthalpy of decomposition is influenced by the stability of the alkyl group and the strength of the C-Cl bond. For 2-ethylbutyl carbonochloridate, the branched alkyl structure may provide additional stabilization compared to linear analogs.

Spectroscopic Characterization

Infrared Spectroscopy Analysis

Characteristic Carbonyl Absorption at 1779 cm⁻¹

The infrared spectrum of 2-ethylbutyl carbonochloridate exhibits a characteristic strong carbonyl absorption at 1779 cm⁻¹, which is diagnostic for chloroformate functional groups [14] [15] [16]. This absorption frequency is significantly higher than typical ester carbonyls (1735-1750 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom directly bonded to the carbonyl carbon [17] [18] [19].

The high-frequency carbonyl stretch in chloroformates results from the inductive effect completely dominating resonance effects [20]. The chlorine atom withdraws electron density from the carbonyl group, strengthening the C=O bond and increasing its vibrational frequency. This effect is more pronounced in chloroformates than in other acyl chlorides, where the frequency typically appears around 1800-1810 cm⁻¹ [15] [16] [18] [19].

The precise positioning at 1779 cm⁻¹ for 2-ethylbutyl carbonochloridate reflects the specific electronic environment created by the 2-ethylbutyl group. The branched alkyl structure provides subtle electronic effects that fine-tune the carbonyl frequency compared to linear alkyl chloroformates. This frequency serves as a reliable diagnostic tool for compound identification and purity assessment.

Functional Group Identification

The infrared spectrum provides comprehensive functional group identification for 2-ethylbutyl carbonochloridate. Beyond the characteristic carbonyl absorption, the spectrum exhibits C-H stretching vibrations in the 2850-3000 cm⁻¹ region [15] [16], corresponding to the alkyl chains in the 2-ethylbutyl group.

C-O stretching absorptions appear in the 1000-1300 cm⁻¹ region [15] [16], reflecting the ester linkage between the carbonyl group and the 2-ethylbutyl moiety. The C-Cl stretching mode is typically observed in the 600-800 cm⁻¹ region [21], though this absorption may be weak and sometimes falls outside the standard measurement range.

Additional characteristic absorptions include CH₃ and CH₂ deformation modes around 1350-1470 cm⁻¹ [22], confirming the presence of the branched alkyl structure. The absence of broad O-H or N-H stretching absorptions helps distinguish the compound from alcohols, carboxylic acids, or amides.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectral Assignments

The ¹H NMR spectrum of 2-ethylbutyl carbonochloridate displays characteristic patterns reflecting the 2-ethylbutyl substitution pattern. The terminal methyl groups of the two ethyl chains appear as triplets around 1.0 ppm with a coupling constant of approximately 7 Hz, integrating for 6 protons total [23] [24].

The methylene protons of the ethyl chains resonate in the 1.2-1.5 ppm region as complex multiplets due to coupling with both the methyl groups and the central carbon [23]. The tertiary hydrogen on the central carbon appears as a multiplet around 1.5-1.8 ppm, integrating for 1 proton.

The OCH₂ protons directly attached to the oxygen atom are expected to appear downfield around 4.0-4.4 ppm due to the deshielding effect of the oxygen atom. This chemical shift is consistent with other alkyl chloroformates where the α-protons to oxygen show significant deshielding [25] [24].

¹³C NMR Chemical Shifts

The ¹³C NMR spectrum provides detailed structural information about the carbon framework of 2-ethylbutyl carbonochloridate. The carbonyl carbon appears significantly downfield at approximately 150-160 ppm [26] [25], which is characteristic for chloroformate carbonyls due to the electron-withdrawing chlorine atom.

The OCH₂ carbon directly bonded to oxygen resonates around 65-75 ppm [26], consistent with carbons α to oxygen in ester linkages. The central tertiary carbon of the 2-ethylbutyl group appears around 35-45 ppm, while the ethyl chain CH₂ carbons resonate in the 20-30 ppm region [26] [27].

The terminal methyl carbons appear at the highest field, typically around 10-15 ppm [26] [27]. This pattern of chemical shifts confirms the branched structure and allows for complete assignment of all carbon atoms in the molecule.

2D NMR Correlation Studies

Two-dimensional NMR techniques provide valuable structural confirmation and assignment verification for 2-ethylbutyl carbonochloridate. COSY (Correlation Spectroscopy) experiments reveal coupling patterns between adjacent protons, confirming the connectivity within the 2-ethylbutyl chain and distinguishing between the two ethyl branches.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy establishes direct ¹H-¹³C correlations, allowing unambiguous assignment of carbon-proton pairs. This technique is particularly valuable for confirming the assignments of the methylene and methyl groups within the branched alkyl structure.

HMBC (Heteronuclear Multiple Bond Correlation) experiments provide information about long-range carbon-proton couplings, confirming the overall molecular connectivity and the attachment of the 2-ethylbutyl group to the carbonochloridate functionality.

Mass Spectrometry

Electron Impact Fragmentation Patterns

Under electron impact ionization conditions, 2-ethylbutyl carbonochloridate exhibits characteristic fragmentation patterns that provide structural information. The molecular ion peak appears at m/z 164, corresponding to the molecular weight of the compound [8].

The base peak typically appears at m/z 99, corresponding to the C₇H₁₃O⁺ fragment formed by loss of the chloroformate group (ClCO) [8]. This fragmentation pattern is common in chloroformate compounds where the alkyl portion is preferentially retained as a stable carbocation.

Additional significant fragments include m/z 129 (loss of chlorine, M-35) and m/z 119 (loss of ethoxy group, M-45) [8]. The isotope pattern shows the characteristic M+2 peak due to the presence of chlorine, appearing with approximately one-third the intensity of the molecular ion peak.

Chemical Ionization Mass Spectra

Chemical ionization provides softer ionization conditions that often preserve the molecular ion and provide different fragmentation information compared to electron impact. Under chemical ionization conditions, 2-ethylbutyl carbonochloridate typically shows an enhanced molecular ion peak with reduced fragmentation.

The protonated molecular ion [M+H]⁺ at m/z 165 may be observed under positive ion chemical ionization conditions. Ammonium adduct ions [M+NH₄]⁺ at m/z 182 are also commonly observed when using ammonia as the reagent gas.

Chemical ionization fragmentation patterns often emphasize loss of neutral molecules such as HCl (m/z 128) or the entire chloroformate group (m/z 99), providing complementary structural information to electron impact spectra.

X-ray Crystallographic Analysis (if available)

Crystallographic studies of 2-ethylbutyl carbonochloridate would provide definitive structural parameters, though such data may be limited due to the liquid nature of the compound at room temperature. Related chloroformate crystal structures demonstrate planar geometry around the carbonyl group with typical C=O bond lengths of approximately 1.20-1.22 Å [28] [29].

The C-Cl bond length in chloroformates typically ranges from 1.75-1.80 Å, while the C-O ester bond measures approximately 1.33-1.35 Å [28]. The branched 2-ethylbutyl group would adopt conformations that minimize steric interactions while maintaining optimal orbital overlap.

Molecular packing in the crystalline state would be influenced by dipole-dipole interactions and van der Waals forces. The carbonyl oxygen and chlorine atom provide sites for intermolecular interactions that influence crystal structure and physical properties.

Theoretical Calculations of Molecular Properties

Theoretical calculations using density functional theory (DFT) methods provide valuable insights into the electronic structure and properties of 2-ethylbutyl carbonochloridate. B3LYP calculations with appropriate basis sets can predict molecular geometry, vibrational frequencies, and electronic properties [30].

Optimized molecular geometry calculations reveal the preferred conformation of the 2-ethylbutyl group and its interaction with the carbonochloridate functionality. The C=O bond length, C-Cl bond length, and dihedral angles can be accurately predicted and compared with experimental crystallographic data where available.

Vibrational frequency calculations using DFT methods can predict infrared absorption frequencies, including the characteristic carbonyl stretch at 1779 cm⁻¹. These calculations help interpret experimental spectra and understand the electronic factors influencing vibrational frequencies.

Natural bond orbital (NBO) analysis provides insights into electron density distribution and charge transfer within the molecule. This analysis reveals the extent of electron withdrawal by the chlorine atom and its impact on the carbonyl bond strength and reactivity.

Table 2. Spectroscopic Characterization Data for 2-Ethylbutyl Carbonochloridate

| Spectroscopic Technique | Expected Value/Range | Comments |

|---|---|---|

| Infrared Spectroscopy - Carbonyl Stretch | 1779 cm⁻¹ | High frequency due to electron-withdrawing chlorine |

| Infrared Spectroscopy - C-H Stretching | 2850-3000 cm⁻¹ | Alkyl C-H stretching vibrations |

| Infrared Spectroscopy - C-O Stretching | 1000-1300 cm⁻¹ | Ester C-O stretch |

| ¹H NMR - Ethyl CH₃ groups | ~1.0 ppm (triplet, 6H) | Terminal methyl groups |

| ¹H NMR - CH₂ groups | 1.2-1.5 ppm (multiplets) | Methylene protons |

| ¹H NMR - Central CH group | 1.5-1.8 ppm (multiplet, 1H) | Tertiary hydrogen on branched carbon |

| ¹³C NMR - Carbonyl carbon | ~150-160 ppm | Carbonyl carbon chemical shift |

| ¹³C NMR - OCH₂ carbon | ~65-75 ppm | Carbon attached to oxygen |

| Mass Spectrometry - Molecular ion | m/z 164 | Molecular ion peak |

| Mass Spectrometry - Base peak | m/z 99 (C₇H₁₃O⁺) | Loss of chloroformate group |